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Compound of Interest

Compound Name: 1,4-Dibromooctafluorobutane

Cat. No.: B1349785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1,4-
Dibromooctafluorobutane against two alternative perfluorinated compounds: 1,2-

Dibromotetrafluoroethane and Perfluorobutane. The objective is to offer a clear, data-driven

comparison to aid in the selection and characterization of these compounds in a laboratory

setting. While experimental spectroscopic data for 1,4-Dibromooctafluorobutane is not

readily available in public databases, this guide presents predicted mass spectrometry data

alongside experimentally obtained data for the alternatives.

Data Presentation
The following tables summarize the key spectroscopic and physical data for 1,4-
Dibromooctafluorobutane and its comparators.

Table 1: Physical and Chemical Properties
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Property
1,4-
Dibromooctafluoro
butane

1,2-
Dibromotetrafluoro
ethane

Perfluorobutane

Molecular Formula C₄Br₂F₈[1][2] C₂Br₂F₄[3] C₄F₁₀[4]

Molecular Weight 359.84 g/mol [1][2] 259.823 g/mol [3] 238.03 g/mol [4]

CAS Number 335-48-8[1][2] 124-73-2[3] 355-25-9

Table 2: Mass Spectrometry Data

Compound Ionization Mode
Key Fragments
(m/z) and Adducts

Data Type

1,4-

Dibromooctafluorobut

ane

N/A

[M+H]⁺: 358.83118,

[M+Na]⁺: 380.81312,

[M-H]⁻: 356.81662[5]

Predicted

1,2-

Dibromotetrafluoroeth

ane

Electron Ionization

Not explicitly listed,

but spectrum is

available in NIST

WebBook[6]

Experimental

Perfluorobutane GC-MS

Top Peak: 69, 2nd

Highest: 119, 3rd

Highest: 31[4]

Experimental

Table 3: Infrared (IR) Spectroscopy Data
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Compound State
Key Absorption
Bands (cm⁻¹)

Data Source

1,4-

Dibromooctafluorobut

ane

Not Available
No experimental data

found.
N/A

1,2-

Dibromotetrafluoroeth

ane

Solution (10% CCl₄ for

5000-1330, 10% CS₂

for 1330-625)

Spectrum available in

NIST WebBook,

specific peak values

not listed in abstract.

[3]

Experimental

Perfluorobutane Vapor Phase

Spectrum available,

specific peak values

not listed in abstract.

[4]

Experimental

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

represent standard procedures and may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F
NMR)
Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated

compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F

nucleus.

Sample Preparation:

Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in a suitable

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. The final volume should be

approximately 0.5-0.7 mL.

Ensure the sample is fully dissolved and the solution is homogeneous.
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Instrument Parameters (Typical for a 400 MHz spectrometer):

Nucleus: ¹⁹F

Frequency: Observe at the appropriate frequency for ¹⁹F on the given spectrometer (e.g.,

~376 MHz on a 400 MHz instrument).

Reference: A sealed capillary containing a reference standard such as CFCl₃ (0 ppm) or an

external reference can be used.

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the fluorine nuclei.

Number of Scans: 16 to 128 scans, depending on the sample concentration.

Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to ensure

all signals are captured, given the large chemical shift range of ¹⁹F.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule based on the absorption

of infrared radiation.

Sample Preparation (for liquids):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place a single drop of the neat liquid sample onto the center of one salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:
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Record a background spectrum of the empty, clean salt plates.

Place the sample in the spectrometer and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas

chromatography with the detection power of mass spectrometry to identify and quantify

components of a mixture.

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile organic solvent

such as hexane, ethyl acetate, or dichloromethane.

Ensure the sample is free of non-volatile residues by filtering if necessary.

Transfer the solution to a GC vial.

Instrumentation and Conditions:

Gas Chromatograph:

Injector: Split/splitless injector, typically operated at a temperature that ensures rapid

volatilization of the sample without thermal degradation (e.g., 250 °C).

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms,

HP-5ms) is commonly used for general-purpose analysis.

Oven Program: A temperature ramp is used to elute compounds based on their boiling

points. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp at 10-

20 °C/min to a final temperature of 250-300 °C.
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Carrier Gas: Helium or hydrogen at a constant flow rate.

Mass Spectrometer:

Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating reproducible

fragmentation patterns.

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

Scan Range: A mass range of m/z 40-500 is typically scanned.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Output

Chemical Sample

Dissolution in Solvent
(for NMR, GC-MS)

Neat Sample
(for IR)

NMR Spectroscopy
(¹⁹F, ¹³C, ¹H)

Mass Spectrometry
(e.g., GC-MS) FT-IR Spectroscopy

Spectral Processing
(Fourier Transform, Baseline Correction)

Data Interpretation
(Peak Assignment, Fragmentation Analysis)

Final Report
(Data Tables, Spectra)

Click to download full resolution via product page

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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